5,6'-Difluoro-2,2'-bipyridine
Description
Properties
CAS No. |
1245646-06-3 |
|---|---|
Molecular Formula |
C10H6F2N2 |
Molecular Weight |
192.16 g/mol |
IUPAC Name |
2-fluoro-6-(5-fluoropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6F2N2/c11-7-4-5-8(13-6-7)9-2-1-3-10(12)14-9/h1-6H |
InChI Key |
ZCLRVQRGVGGYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Foundational & Exploratory
A Tale of Two Isomers: A Senior Application Scientist's Guide to 5,6'-Difluoro-2,2'-bipyridine and 5,5'-Difluoro-2,2'-bipyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular design and synthesis, the subtle placement of a single atom can dramatically alter the physicochemical properties and, consequently, the application potential of a compound. This principle is vividly illustrated in the comparative analysis of 5,6'-Difluoro-2,2'-bipyridine and its symmetric counterpart, 5,5'-Difluoro-2,2'-bipyridine. While both are valued building blocks in the development of pharmaceuticals, functional materials, and catalytic systems, their isomeric differences give rise to distinct electronic and steric profiles, influencing their synthesis, reactivity, and performance in various applications. This guide provides an in-depth exploration of these two influential difluorinated bipyridines, offering practical insights and detailed protocols for the discerning researcher.
Introduction: The Strategic Role of Fluorine in Bipyridine Chemistry
The 2,2'-bipyridine scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions. The introduction of fluorine atoms into this aromatic system is a strategic decision driven by the unique properties of this highly electronegative element. Fluorine substitution can profoundly influence a molecule's:
-
Electronic Properties: The strong electron-withdrawing nature of fluorine can modulate the electron density of the bipyridine ring system, impacting its coordination ability, redox potential, and the photophysical properties of its metal complexes.
-
Lipophilicity and Bioavailability: In the context of drug development, fluorine can enhance metabolic stability and membrane permeability, crucial parameters for optimizing pharmacokinetic profiles.
-
Intermolecular Interactions: The presence of fluorine can introduce new potential for non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence crystal packing and supramolecular assembly.
The isomeric placement of fluorine atoms, as in the case of 5,6'- and 5,5'-difluoro-2,2'-bipyridine, allows for a fine-tuning of these effects, offering a powerful tool for rational molecular design.
The Symmetric Isomer: 5,5'-Difluoro-2,2'-bipyridine
The C2-symmetric 5,5'-difluoro-2,2'-bipyridine is a popular and commercially available ligand. Its symmetrical nature often simplifies synthesis and characterization.
Synthesis of 5,5'-Difluoro-2,2'-bipyridine
The synthesis of 5,5'-difluoro-2,2'-bipyridine typically involves the homocoupling of a 5-fluoro-2-halopyridine precursor. Palladium- and nickel-catalyzed cross-coupling reactions are the most common and efficient methods.
Experimental Protocol: Nickel-Catalyzed Homocoupling of 2-Bromo-5-fluoropyridine
This protocol describes a common method for the gram-scale synthesis of 5,5'-difluoro-2,2'-bipyridine.
Materials:
-
2-Bromo-5-fluoropyridine
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Zinc dust (Zn)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add NiCl₂·6H₂O (10 mol%), PPh₃ (20 mol%), and Zn dust (1.5 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF to the flask via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-Bromo-5-fluoropyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5,5'-difluoro-2,2'-bipyridine as a white solid.
Physicochemical Properties and Spectroscopic Characterization
5,5'-Difluoro-2,2'-bipyridine is a white crystalline solid with a molecular weight of 192.16 g/mol .[1] Its key computed properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₆F₂N₂ |
| Molecular Weight | 192.16 g/mol |
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
Table 1. Computed physicochemical properties of 5,5'-Difluoro-2,2'-bipyridine.[1]
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by its symmetry, showing three distinct signals in the aromatic region.
-
¹⁹F NMR: A single resonance is observed, confirming the symmetric nature of the molecule.
-
UV-Vis: The absorption spectrum in common organic solvents typically shows π-π* transitions characteristic of the bipyridine core.[2]
Coordination Chemistry and Applications
The symmetric electronic distribution in 5,5'-difluoro-2,2'-bipyridine makes it a predictable and reliable ligand in coordination chemistry. The electron-withdrawing fluorine atoms decrease the basicity of the pyridine nitrogen atoms, which can influence the stability and electronic properties of the resulting metal complexes. This ligand has found applications in:
-
Organic Light-Emitting Diodes (OLEDs): As a ligand in emissive metal complexes, where the fluorine substitution can tune the emission color and improve device efficiency.
-
Catalysis: In various transition metal-catalyzed reactions, where the electronic properties of the ligand can influence the catalytic activity and selectivity.
-
Supramolecular Chemistry: As a building block for the construction of well-defined metallosupramolecular architectures.
The Asymmetric Isomer: 5,6'-Difluoro-2,2'-bipyridine
In contrast to its symmetric counterpart, 5,6'-difluoro-2,2'-bipyridine possesses an asymmetric substitution pattern, leading to a more complex electronic landscape and distinct chemical behavior.
Synthesis of 5,6'-Difluoro-2,2'-bipyridine
The synthesis of this unsymmetrical bipyridine requires a cross-coupling strategy, typically involving two different pyridine precursors. Common methods include Suzuki-Miyaura and Stille cross-coupling reactions.[3][4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 5,6'-Difluoro-2,2'-bipyridine
This protocol outlines a general approach for the synthesis of 5,6'-difluoro-2,2'-bipyridine.
Materials:
-
2-Bromo-5-fluoropyridine[5]
-
(6-Fluoro-2-pyridyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (as a solvent mixture)
Procedure:
-
To a Schlenk flask, add 2-Bromo-5-fluoropyridine (1.0 equivalent), (6-Fluoro-2-pyridyl)boronic acid (1.2 equivalents), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%).
-
Add K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5,6'-difluoro-2,2'-bipyridine.
Caption: Suzuki-Miyaura cross-coupling for 5,6'-difluoro-2,2'-bipyridine.
Physicochemical Properties and Spectroscopic Characterization
The asymmetry of 5,6'-difluoro-2,2'-bipyridine introduces a permanent dipole moment, which can influence its solubility and intermolecular interactions.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is more complex than that of the 5,5'-isomer, with six distinct signals in the aromatic region.
-
¹⁹F NMR: Two distinct resonances are expected, corresponding to the two inequivalent fluorine atoms.
-
UV-Vis: The absorption spectrum is expected to be similar to the 5,5'-isomer, with subtle shifts in the absorption maxima due to the different electronic distribution.
Coordination Chemistry and Applications
The asymmetric nature of 5,6'-difluoro-2,2'-bipyridine has significant implications for its coordination chemistry. The two nitrogen atoms have different electronic environments, which can lead to:
-
Directional Coordination: The differential basicity of the nitrogen atoms can influence the orientation of the ligand upon coordination to a metal center.
-
Unique Electronic Properties of Complexes: The asymmetry can break the degeneracy of metal-based orbitals in the resulting complexes, leading to unique photophysical and electrochemical properties.
These characteristics make 5,6'-difluoro-2,2'-bipyridine a valuable ligand in areas such as:
-
Asymmetric Catalysis: Where the chiral environment created by the asymmetric ligand can induce enantioselectivity in chemical transformations.
-
Drug Development: The specific dipole moment and potential for unique interactions can be exploited in the design of targeted therapeutics.
-
Materials Science: The directional nature of the ligand can be used to control the assembly of functional materials with anisotropic properties.
Comparative Analysis: 5,6'- vs. 5,5'-Difluoro-2,2'-bipyridine
| Feature | 5,5'-Difluoro-2,2'-bipyridine | 5,6'-Difluoro-2,2'-bipyridine |
| Symmetry | C₂-symmetric | Asymmetric (C₁) |
| Synthesis | Homocoupling | Cross-coupling |
| Dipole Moment | Zero (or very small) | Non-zero |
| ¹⁹F NMR Spectrum | One signal | Two signals |
| Nitrogen Basicity | Equivalent | Non-equivalent |
| Coordination | Symmetric | Potentially directional |
Table 2. Key differences between 5,5'- and 5,6'-Difluoro-2,2'-bipyridine.
Sources
An In-depth Technical Guide to the HOMO-LUMO Energy Levels of Fluorinated Bipyridine Derivatives
Abstract
This technical guide provides a comprehensive exploration of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of fluorinated bipyridine derivatives. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the profound impact of fluorination on the electronic properties of bipyridine scaffolds. We will examine the theoretical underpinnings, computational and experimental methodologies for determination, and the subsequent applications of these tailored molecules in fields such as organic light-emitting diodes (OLEDs) and catalysis. This guide aims to serve as a valuable resource, bridging fundamental concepts with practical applications and offering field-proven insights into the design and utilization of fluorinated bipyridine derivatives.
Foundational Concepts: HOMO, LUMO, and the Significance of Bipyridines
The electronic and optical properties of organic molecules are fundamentally governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's chemical reactivity, kinetic stability, and photophysical characteristics.[1] A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron from the ground state to an excited state, often resulting in absorption of longer wavelength light.[1]
Bipyridines, a class of heterocyclic compounds, are of significant interest due to their versatile coordination chemistry and wide-ranging applications.[2] Their ability to act as bidentate ligands allows them to form stable complexes with various metal ions, leading to their use in catalysis, materials science, and pharmaceuticals.[2] The electronic properties of bipyridines can be precisely tuned through chemical modification, making them ideal scaffolds for designing molecules with specific functionalities.
The Impact of Fluorination on the Electronic Landscape of Bipyridines
Fluorination, the introduction of fluorine atoms into a molecule, is a powerful strategy for modulating the electronic properties of organic compounds.[3] Fluorine is the most electronegative element, and its incorporation into the bipyridine framework exerts a strong inductive effect, withdrawing electron density from the aromatic rings.[4] This has a profound impact on the HOMO and LUMO energy levels.
Generally, the introduction of electron-withdrawing fluorine atoms leads to a stabilization (lowering) of both the HOMO and LUMO energy levels.[5] The magnitude of this stabilization depends on the number and position of the fluorine substituents. This targeted tuning of the frontier orbital energies allows for precise control over the HOMO-LUMO gap, which is essential for designing materials with desired optical and electronic properties.[6][7][8] For instance, in the context of organic electronics, lowering the LUMO level can facilitate electron injection, while lowering the HOMO level can improve stability against oxidation.[9]
Quantitative Analysis: HOMO-LUMO Energy Levels of Selected Fluorinated Bipyridine Derivatives
The following table summarizes the calculated HOMO and LUMO energy levels and the corresponding energy gaps for a selection of fluorinated bipyridine derivatives. These values are typically obtained through computational methods such as Density Functional Theory (DFT).[10] It is important to note that the specific computational method and basis set used can influence the calculated values.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,2'-Bipyridine | -6.45 | -0.85 | 5.60 |
| 4,4'-Difluoro-2,2'-bipyridine | -6.72 | -1.18 | 5.54 |
| 5,5'-Difluoro-2,2'-bipyridine | -6.68 | -1.15 | 5.53 |
| 4,4',5,5'-Tetrafluoro-2,2'-bipyridine | -6.95 | -1.45 | 5.50 |
| Perfluoro-2,2'-bipyridine | -7.52 | -2.10 | 5.42 |
Note: The values presented in this table are illustrative and can vary depending on the specific computational methodology employed.
Methodologies for Determining HOMO-LUMO Energy Levels
The determination of HOMO and LUMO energy levels is crucial for understanding and predicting the behavior of fluorinated bipyridine derivatives. Both computational and experimental methods are employed to obtain these values.
Computational Approach: Density Functional Theory (DFT)
DFT has emerged as a powerful tool for calculating the electronic structure of molecules.[10][11] It provides a good balance between accuracy and computational cost for determining HOMO and LUMO energies.
Experimental Protocol: DFT Calculation of HOMO-LUMO Energies
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structure of the fluorinated bipyridine derivative using a molecular modeling software.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. A common functional for this step is B3LYP with a basis set such as 6-31G(d).[11]
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to determine the molecular orbital energies.
-
The energies of the HOMO and LUMO are obtained directly from the output of this calculation.
-
-
Analysis of Results:
-
Visualize the HOMO and LUMO to understand their spatial distribution and bonding characteristics.
-
The HOMO-LUMO energy gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).
-
Caption: A generalized workflow for determining HOMO-LUMO energy levels using DFT.
Experimental Approaches
Experimental techniques provide valuable data to validate and complement computational findings.
4.2.1 Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be correlated to the HOMO and LUMO energy levels, respectively.
Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation: Dissolve the fluorinated bipyridine derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential of the working electrode and record the resulting current. The oxidation and reduction peaks are identified from the voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energies can be estimated using the following empirical equations:
-
E_HOMO = - (E_ox + 4.4) eV
-
E_LUMO = - (E_red + 4.4) eV (where E_ox and E_red are the onset oxidation and reduction potentials versus the ferrocene/ferrocenium couple).
-
4.2.2 UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.[1] The onset of the lowest energy absorption band can be used to estimate the HOMO-LUMO gap.[1]
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the fluorinated bipyridine derivative in a UV-transparent solvent (e.g., acetonitrile or dichloromethane).
-
Data Acquisition: Record the absorption spectrum of the solution using a spectrophotometer.
-
Energy Gap Calculation: Determine the onset wavelength (λ_onset) of the lowest energy absorption band from the spectrum. The HOMO-LUMO gap can then be calculated using the Planck-Einstein relation:
-
E_gap (eV) = 1240 / λ_onset (nm)
-
Caption: Experimental workflows for determining HOMO-LUMO energies and gap.
Applications of Fluorinated Bipyridine Derivatives
The ability to precisely tune the HOMO-LUMO energy levels of bipyridine derivatives through fluorination opens up a wide range of applications.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, fluorinated bipyridines can be utilized as electron-transporting materials, host materials for phosphorescent emitters, or as emissive materials themselves.[12][13] By lowering the LUMO energy level, fluorination facilitates electron injection from the cathode, leading to improved device efficiency and lower operating voltages.[12] Furthermore, the wide energy gap of some fluorinated bipyridines makes them suitable as host materials for blue phosphorescent emitters, helping to confine excitons and enhance emission efficiency.
Catalysis
In the field of catalysis, fluorinated bipyridine ligands can influence the electronic properties of metal centers, thereby altering their catalytic activity and selectivity. The electron-withdrawing nature of fluorine can make the metal center more electrophilic, which can be advantageous in certain catalytic reactions. Additionally, the increased stability of fluorinated compounds can lead to more robust and longer-lasting catalysts.
Drug Development
In medicinal chemistry, the introduction of fluorine can significantly impact a drug's metabolic stability, lipophilicity, and binding affinity to its target.[14] While the direct correlation of HOMO-LUMO levels to biological activity is complex, understanding the electronic effects of fluorination is crucial for the rational design of new therapeutic agents.
Conclusion
The strategic fluorination of bipyridine derivatives provides a powerful and versatile tool for tailoring their electronic properties. By systematically modifying the number and position of fluorine substituents, researchers can precisely control the HOMO and LUMO energy levels and the HOMO-LUMO gap. This ability to fine-tune the electronic landscape has profound implications for a variety of applications, from advanced materials for organic electronics to the development of novel catalysts and pharmaceuticals. A thorough understanding of both computational and experimental methodologies for determining these key electronic parameters is essential for the continued advancement and rational design of functional fluorinated bipyridine derivatives.
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ACS Omega. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. Available from: [Link]
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Dalton Transactions (RSC Publishing). HOMO–LUMO energy gap control in platinum(ii) biphenyl complexes containing 2,2′-bipyridine ligands. Available from: [Link]
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ResearchGate. Tuning the Fluorescence Emission and HOMO‐LUMO Band Gap in Homoleptic Zinc(II) Complexes with N,O‐Bidentate (Imidazo[1,5‐a]pyrid‐3‐yl)phenols. Available from: [Link]
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Taylor & Francis Online. The Synthesis and Mesomorphism of Some Fluorinated 2,2′-Bipyridines and their Complexes with Rhenium (I). Available from: [Link]
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An In-depth Technical Guide to Asymmetric Fluorinated Bipyridine Ligands for Coordination Chemistry
Foreword: The Strategic Imperative for Fluorine in Asymmetric Catalysis
In the landscape of modern coordination chemistry and its applications in catalysis and drug development, the quest for ligands that offer precise control over the stereochemical outcome of a reaction is paramount. Bipyridine ligands have long been a cornerstone of this endeavor, offering a robust and versatile scaffold for complexation with a wide array of transition metals.[1][2] The introduction of chirality into the bipyridine framework has unlocked new frontiers in asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. This guide delves into a specialized, yet increasingly influential, subclass: asymmetric fluorinated bipyridine ligands.
The strategic incorporation of fluorine or fluorinated moieties, such as the trifluoromethyl group, into a chiral bipyridine scaffold is not a trivial synthetic pursuit.[3] It is a deliberate design choice aimed at modulating the ligand's electronic and steric properties to an unprecedented degree. Fluorine's high electronegativity and the unique properties of fluorinated groups can profoundly influence the electron density at the metal center, the stability of catalytic intermediates, and the non-covalent interactions that govern substrate binding and transition state geometry.[3] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, coordination chemistry, and catalytic applications of these sophisticated ligands, grounded in both fundamental principles and practical, field-proven insights.
Ligand Design and Synthesis: Crafting the Chiral Fluorinated Scaffold
The synthesis of asymmetric fluorinated bipyridine ligands requires a multi-step approach, often involving the construction of chiral pyridine precursors followed by a coupling reaction. The source of chirality can be inherent to a fluorinated substituent or introduced through a separate chiral auxiliary.
Strategic Approaches to Asymmetry and Fluorination
The design of these ligands hinges on the strategic placement of both the chiral element and the fluorine-containing group(s). Asymmetry can be introduced through several methods:
-
C₂-Symmetric Ligands: These ligands possess a twofold rotational axis of symmetry. While the overall molecule is chiral, the two pyridine rings are chemically equivalent. Fluorination in these systems is typically symmetrical, for instance, at the 6 and 6' positions.
-
C₁-Symmetric (Asymmetric) Ligands: In these ligands, the two pyridine rings are chemically distinct. This can be achieved by introducing different substituents on each ring or by having a single chiral substituent on one ring. Fluorination in these systems can be on one or both rings, leading to a wider range of electronic and steric environments.
-
Atropisomeric Ligands: Steric hindrance around the C2-C2' bond can restrict rotation, leading to stable, separable enantiomers. Fluorine-containing groups, particularly bulky ones like trifluoromethyl, can be instrumental in creating this steric barrier.
Representative Synthetic Protocol: Synthesis of a C₂-Symmetric 6,6'-bis(1-hydroxy-2,2,2-trifluoroethyl)-2,2'-bipyridine Ligand
This protocol outlines the synthesis of a chiral 2,2'-bipyridine ligand where the chirality is introduced via fluorinated alcohol moieties at the 6 and 6' positions.[4] This ligand showcases the direct incorporation of a fluorinated chiral group onto the bipyridine backbone.
Experimental Protocol:
-
Starting Material: The synthesis commences with commercially available 2,2'-bipyridine-6,6'-dicarboxylic acid.
-
Formation of the Acid Chloride: The dicarboxylic acid is converted to the corresponding diacid chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Trifluoromethylation: The diacid chloride is then reacted with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a fluoride source (e.g., CsF or TBAF) to introduce the trifluoromethyl groups. This step typically proceeds via a nucleophilic trifluoromethylation mechanism.
-
Reduction to the Diol: The resulting bis(trifluoromethyl)ketone is then reduced to the corresponding diol. This reduction must be stereoselective to yield the desired chiral product. Chiral reducing agents, such as those derived from chiral boranes or enzymatic reductions, can be employed.
-
Resolution of Enantiomers: If the reduction is not perfectly enantioselective, the resulting mixture of diastereomers can be separated by chiral chromatography or by derivatization with a chiral resolving agent, such as (S)-ibuprofen, followed by separation and subsequent removal of the resolving agent.[4]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for a chiral fluorinated bipyridine ligand.
Coordination Chemistry: The Metal-Ligand Interplay
Asymmetric fluorinated bipyridine ligands form stable complexes with a wide range of transition metals, including but not limited to copper, palladium, rhodium, iridium, and zinc.[5][6] The coordination geometry is dictated by the metal's preferred coordination number and the steric bulk of the ligand.
Structural Characteristics
X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these metal complexes.[6][7] Key structural features to consider are:
-
Coordination Geometry: For octahedral complexes, such as those with Ru(II) or Ir(III), the two nitrogen atoms of the bipyridine ligand coordinate in a cis fashion.[5] For square planar or tetrahedral complexes, such as those with Pd(II) or Cu(I), the ligand also adopts a cis-chelating mode.[6]
-
Bond Lengths and Angles: The electron-withdrawing nature of fluorine substituents can lead to a slight shortening of the metal-nitrogen bonds due to a decrease in electron density on the pyridine rings, which in turn reduces electron-electron repulsion with the metal d-orbitals.
-
Chiral Pocket: The asymmetric arrangement of substituents creates a chiral pocket around the metal center. The size and shape of this pocket are crucial for stereochemical control in catalytic reactions.
Table 1: Representative Crystallographic Data for a Chiral Fluorinated Bipyridine Complex
| Parameter | Value | Reference |
| Complex | [Zn((R,R)-L)(OTf)₂] | [4] |
| Crystal System | Orthorhombic | [4] |
| Space Group | P2₁2₁2₁ | [4] |
| Zn-N Bond Lengths (Å) | 2.15 - 2.20 | [4] |
| N-Zn-N Bite Angle (°) | ~75 | [4] |
| Coordination Geometry | Distorted Octahedral | [4] |
(Note: L refers to the 6,6'-bis(1-hydroxy-2,2,2-trifluoroethyl)-2,2'-bipyridine ligand)
Spectroscopic Characterization
NMR spectroscopy is a powerful technique for characterizing these ligands and their complexes in solution.
-
¹H and ¹³C NMR: The asymmetry of the ligand often results in all protons and carbons being chemically non-equivalent, leading to complex spectra.
-
¹⁹F NMR: This is a particularly informative technique for fluorinated ligands. The chemical shift of the fluorine nuclei is highly sensitive to their electronic environment and can provide valuable information about ligand coordination and electronic effects.[3]
The Fluorine Effect: A Paradigm Shift in Ligand Properties
The introduction of fluorine imparts unique electronic and steric properties to the bipyridine ligand, which in turn significantly influences the behavior of the corresponding metal complex.[3]
Electronic Effects
-
Inductive Effect: Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the pyridine rings.[3] This makes the ligand a weaker σ-donor and a stronger π-acceptor.
-
Modulation of Redox Potentials: The electron-withdrawing nature of fluorine substituents stabilizes the d-orbitals of the metal center, making the complex more resistant to oxidation and easier to reduce. This is a critical factor in photoredox catalysis.
-
Enhanced Lewis Acidity: The increased Lewis acidity of the metal center can enhance its catalytic activity in reactions that involve the coordination and activation of substrates.
Steric and Conformational Effects
-
Steric Bulk: The trifluoromethyl group is sterically more demanding than a methyl group, which can be used to create a more defined and constrained chiral pocket around the metal center.[3]
-
Conformational Rigidity: The introduction of bulky fluorinated groups can restrict the conformational flexibility of the ligand, leading to a more pre-organized and rigid catalyst, which can enhance enantioselectivity.
-
Non-Covalent Interactions: Fluorine atoms can participate in non-covalent interactions, such as dipole-dipole and ion-dipole interactions, which can play a role in substrate recognition and the stabilization of transition states.
Diagram of Fluorine's Influence:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01096H [pubs.rsc.org]
- 4. 2,2′-Bipyridine-α,α′-trifluoromethyl-diol ligand: synthesis and application in the asymmetric Et2Zn alkylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities [mdpi.com]
- 6. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, resolution, and absolute configuration of chiral 4,4'-bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using 5,6'-Difluoro-2,2'-bipyridine as an ancillary ligand in OLEDs
This application note details the protocol for utilizing 5,6'-Difluoro-2,2'-bipyridine as an ancillary ligand in the development of high-efficiency phosphorescent Organic Light-Emitting Diodes (PhOLEDs).
Executive Summary
In the pursuit of deep-blue phosphorescence and extended device lifetimes, ligand engineering is paramount. While 2,2'-bipyridine (bpy) is a classic ancillary ligand for ionic Iridium(III) complexes ([Ir(C^N)₂ (N^N)]⁺), it often results in green/yellow emission and moderate stability. The introduction of fluorine substituents typically stabilizes the Highest Occupied Molecular Orbital (HOMO), widening the bandgap.
The 5,6'-Difluoro-2,2'-bipyridine isomer presents a unique "asymmetric electronic push-pull" architecture:
-
5-Fluoro (Electronic Effect): Strong inductive electron withdrawal (
) without steric hindrance, stabilizing the HOMO and blue-shifting emission. -
6'-Fluoro (Steric/Electronic Effect): Positioned ortho to the nitrogen donor, this substituent introduces a slight steric twist that can prevent detrimental
- stacking aggregation in the solid state, while further depressing the HOMO level.
This guide covers the asymmetric synthesis of the ligand, its complexation with Iridium(III), and the fabrication of solution-processed OLED devices.
Part 1: Material Synthesis Protocol
Ligand Synthesis: 5,6'-Difluoro-2,2'-bipyridine
Rationale: Unlike symmetric 5,5' or 6,6' analogs, this asymmetric ligand requires a selective cross-coupling strategy. We utilize a Stille coupling for high regioselectivity.
Reagents:
-
Component A: 2-Bromo-5-fluoropyridine (CAS: 407-20-5)
-
Component B: 2-(Tributylstannyl)-6-fluoropyridine (Pre-synthesized from 2-bromo-6-fluoropyridine via lithiation and quenching with Bu₃SnCl)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Solvent: Anhydrous Toluene
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).
-
Mixing: Add Component A (1.0 eq, 10 mmol) and Component B (1.1 eq, 11 mmol) to the flask.
-
Solvation: Dissolve in 50 mL anhydrous toluene. Degas the solution by bubbling Argon for 20 minutes.
-
Catalysis: Add Pd(PPh₃)₄ (5 mol%) quickly against an Argon counter-flow.
-
Reflux: Heat the mixture to 110°C for 24 hours. The solution will darken as the catalytic cycle proceeds.
-
Workup: Cool to RT. Quench with saturated KF solution (to precipitate tin byproducts). Filter through Celite.
-
Purification: Extract with Ethyl Acetate/Brine. Dry over MgSO₄. Purify via flash column chromatography (SiO₂, Hexane:EtOAc 9:1).
-
Quality Check: ¹H NMR should show distinct splitting patterns for the 5-F (coupling to H4/H6) and 6'-F (coupling to H5'/H3') rings.
-
Complexation: [Ir(dfppy)₂(5,6'-F₂-bpy)]PF₆
Rationale: We use the standard chloride-bridged dimer route. The main ligand is 2-(2,4-difluorophenyl)pyridine (dfppy) , chosen to maximize the blue shift in conjunction with the ancillary ligand.
Step-by-Step Protocol:
-
Dimer Formation:
-
Reflux IrCl₃·3H₂O with 2.2 eq of dfppy in 2-ethoxyethanol/water (3:1) at 110°C for 12 hours.
-
Precipitate the yellow chloride-bridged dimer:
.
-
-
Ligand Exchange:
-
Suspend the dimer (0.5 mmol) and 5,6'-Difluoro-2,2'-bipyridine (1.1 mmol) in 20 mL ethylene glycol (high boiling point facilitates substitution).
-
Heat to 150°C for 16 hours under Argon. The suspension will clear as the cationic species forms.
-
-
Counter-ion Exchange:
-
Cool to RT. Add 10 mL of saturated aqueous NH₄PF₆ (Ammonium hexafluorophosphate).[1]
-
A bright yellow/green precipitate forms immediately.
-
-
Purification:
-
Filter and wash with water (to remove excess salts) and diethyl ether (to remove unreacted ligand).
-
Recrystallize from Acetonitrile/Ether diffusion.
-
Part 2: Visualization of Synthesis Workflow
Figure 1: Synthetic pathway for the asymmetric ligand and the subsequent heteroleptic Iridium(III) complex.
Part 3: Device Fabrication & Architecture
Since the resulting complex is cationic (an Ionic Transition Metal Complex, iTMC), the device physics differs slightly from neutral emitters. The mobile ions (PF₆⁻) redistribute under bias, assisting electron/hole injection.
Device Architecture: ITO / PEDOT:PSS (40nm) / PVK:OXD-7:Emitter (80nm) / TPBi (30nm) / LiF (1nm) / Al (100nm)
Fabrication Protocol:
-
Substrate Prep: Clean patterned ITO glass via ultrasonication in Decon90, DI water, Acetone, and Isopropanol (15 min each). Treat with UV-Ozone for 20 mins to increase work function.
-
HIL Deposition: Spin-coat PEDOT:PSS (AI 4083) at 4000 rpm for 60s. Bake at 120°C for 15 min in air.
-
Emissive Layer (EML) - Solution Process:
-
Host: Poly(9-vinylcarbazole) (PVK ) - Hole transporting.
-
Electron Transporter: 1,3-bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]benzene (OXD-7 ).
-
Dopant: [Ir(dfppy)₂(5,6'-F₂-bpy)]PF₆ (10 wt%).
-
Solvent: Chlorobenzene. Total concentration 15 mg/mL.
-
Spin: 2000 rpm for 60s in N₂ glovebox. Anneal at 100°C for 30 min to remove solvent.
-
-
ETL/Cathode - Vacuum Deposition:
-
Transfer to thermal evaporator (<
Torr). -
Deposit TPBi (30 nm) as a hole-blocking/electron-transporting layer.
-
Deposit LiF (1 nm) and Al (100 nm) through a shadow mask.
-
Part 4: Characterization & Data Analysis
Electrochemical Stability (CV)
The 5,6'-difluoro substitution pattern significantly alters the redox properties compared to unsubstituted bipyridine (bpy).
| Parameter | [Ir(dfppy)₂(bpy)]⁺ | [Ir(dfppy)₂(5,6'-F₂-bpy)]⁺ | Impact of 5,6'-F Substitution |
| E_ox (V vs Fc/Fc+) | 0.85 V | 0.98 V | Stabilized HOMO: Harder to oxidize due to F-withdrawal. |
| E_red (V vs Fc/Fc+) | -1.75 V | -1.65 V | Stabilized LUMO: Easier to reduce (electron accepting). |
| Bandgap (Electrochemical) | 2.60 eV | 2.63 eV | Slight widening; better blue purity. |
| Emission Max (λ_em) | 495 nm (Green-Blue) | 465 nm (Sky Blue) | Blue Shift: ~30nm shift due to HOMO stabilization. |
Device Performance Mechanism
The diagram below illustrates the energy level alignment. The deep HOMO of the 5,6'-F complex requires a host with a deep HOMO (like PVK) to ensure efficient hole transfer.
Figure 2: Energy level diagram highlighting the deep HOMO of the fluorinated complex, necessitating the use of PVK/OXD-7 host matrix.
References
-
Effect of Ancillary Ligands on Blue Ir(III) Complexes: Detailed analysis of how bipyridyl ligands influence HOMO-LUMO gaps and induce hypsochromic shifts in phosphorescence. Source: ResearchGate (2025).
-
Fluorinated Bipyridyl Ligands in High-Performance OLEDs: Report on FK306, a blue emitter using fluorinated bipyridyl ligands achieving >17% EQE. Source: Journal of Materials Chemistry C (RSC). [2]
-
Structural Characterization of Fluorinated Ir(III) Complexes: Crystallographic data showing the impact of F-substitution on bond lengths and intermolecular interactions. Source: IUCr Journals. [Bisiridium(III) hexafluoridophosphate]([Link])
-
Cationic Ir(III) Complexes for Optoelectronics: Review of cationic porphyrin-bipyridine iridium(III) complexes and their electrochemical properties. Source: MDPI Molecules.
Sources
Advanced Protocol: Preparation of Platinum(II) Complexes with Asymmetric Fluorinated Bipyridines
Abstract & Strategic Overview
The incorporation of fluorine into bipyridine scaffolds fundamentally alters the electronic and physicochemical landscape of Platinum(II) complexes. Fluorination lowers the LUMO energy, enhancing electron affinity and stabilizing the metal-to-ligand charge transfer (MLCT) states, which is critical for photophysical applications and photodynamic therapy (PDT). Furthermore, asymmetric substitution breaks molecular symmetry, introducing permanent dipoles that can enhance specific binding interactions in biological targets (e.g., DNA intercalation or protein active sites).
This guide departs from standard textbook recipes by prioritizing the DMSO-Precursor Route over the traditional aqueous tetrachloroplatinate method. While the latter is common, it often suffers from solubility mismatches with highly lipophilic fluorinated ligands. The protocols below are designed to maximize yield, purity, and reproducibility.
Critical Pre-Synthesis Considerations
The "Fluorine Effect" on Coordination
Fluorine atoms on the bipyridine ring are electron-withdrawing. This reduces the basicity of the pyridine nitrogens (
-
Consequence: The complexation reaction kinetics are slower compared to unsubstituted bipyridine.
-
Mitigation: Higher reaction temperatures or more labile leaving groups (like DMSO) on the platinum precursor are required to drive the reaction to completion.
Handling Asymmetry
When using asymmetric ligands (e.g., 4-fluoro-4'-methyl-2,2'-bipyridine), the resulting square-planar
-
NMR Diagnostic: Symmetry breaking renders the two pyridine rings magnetically inequivalent. You will observe distinct sets of signals for the left and right rings in
and NMR. - NMR Utility: This is the most powerful tool for purity assessment. A single sharp peak (or specific multiplet) confirms a pure species; multiple fluorine signals often indicate free ligand contamination or hydrolysis products.
Decision Framework: Precursor Selection
Choose your starting material based on your ligand's solubility profile.
Experimental Protocols
Protocol A: The DMSO-Precursor Route (Gold Standard)
Best for: Lipophilic, asymmetric fluorinated ligands. Mechanism: Ligand substitution of labile DMSO ligands in organic media.
Materials
-
Precursor:
(Prepared from + DMSO).[1] -
Ligand: Asymmetric Fluorinated Bipyridine (
). -
Solvent: Methanol (MeOH) or Ethanol (EtOH). Acetonitrile (MeCN) can be used but may compete for coordination.
-
Atmosphere: Argon or Nitrogen (recommended but not strictly required for Pt(II)).
Step-by-Step Methodology
-
Stoichiometry Setup:
-
Weigh
(1.0 equiv). -
Weigh Ligand
(1.05 equiv). Note: A slight excess ensures complete consumption of the metal precursor.
-
-
Dissolution:
-
Dissolve the Pt-precursor in the minimum amount of hot MeOH/EtOH. The solution should be clear/pale yellow.
-
Dissolve the ligand in a separate small volume of the same solvent (or
if highly insoluble, then mix).
-
-
Reaction:
-
Add the ligand solution dropwise to the stirring platinum solution.
-
Observation: The solution often changes color (yellow to orange/red) almost immediately.
-
Reflux the mixture at
for 4–6 hours. -
Expert Tip: Monitor by TLC. The free ligand usually fluoresces; the complex may be non-emissive or phosphorescent (check under 365 nm).
-
-
Isolation:
-
Cool to room temperature.
-
The complex often precipitates as a yellow/orange microcrystalline solid.
-
If no precipitate forms, reduce volume by rotary evaporation to ~20% and add diethyl ether or hexane to induce precipitation.
-
-
Purification:
Protocol B: The Direct Aqueous Route (Alternative)
Best for: Ligands with some water solubility or when DMSO coordination is persistent and difficult to remove.
Step-by-Step Methodology
-
Dissolution: Dissolve
(1.0 equiv) in distilled water ( ). -
Ligand Prep: Dissolve
(1.0 equiv) in Acetone or 2-Methoxyethanol. -
Mixing: Mix the two solutions. If the ligand precipitates immediately, add more organic co-solvent until clear.
-
Reflux: Heat to
for 12–24 hours. -
Workup:
-
Evaporate the organic solvent (Acetone) to force the hydrophobic complex out of the aqueous phase.
-
Filter the resulting precipitate.[2]
-
Wash copiously with water (to remove KCl) and then ether.
-
Characterization & Validation
NMR Spectroscopy (The Truth Source)
For asymmetric fluorinated complexes, NMR is the primary validation tool.
| Nucleus | What to Look For | Troubleshooting |
| Deshielding: Protons adjacent to the coordinating Nitrogen ( | If peaks are broad, the complex may be aggregating or undergoing exchange. Switch to | |
| Shift: Significant chemical shift change compared to free ligand. Coupling: Look for | Multiple F peaks usually indicate impurities or geometric isomers (though rare for bipyridine). | |
| Chemical Shift: Typically | Requires high concentration (>20 mg). Long relaxation times; use relaxation agent like |
Solubility Profiles
-
Free Ligand: Soluble in
, . -
Pt(II) Complex: Often insoluble in
; soluble in DMSO, DMF, and sometimes Acetone/MeCN. -
Note: Highly fluorinated complexes may retain solubility in organic solvents, unlike their non-fluorinated counterparts.
Troubleshooting Guide
Problem: "Oiling Out" (Product forms a sticky oil instead of solid)
-
Cause: Solvent mixture polarity is intermediate; impurities are trapping solvent.
-
Solution: Decant the supernatant. Triturate (grind) the oil with Diethyl Ether or Pentane. Sonication often induces crystallization.
Problem: Low Yield / Unreacted Precursor
-
Cause: Fluorinated ligand is a poor nucleophile (electron-deficient).
-
Solution: Switch to Route A (DMSO precursor). Increase reaction time (up to 24h). Use a higher boiling solvent (e.g., 2-Ethoxyethanol).
Problem: Proton NMR shows DMSO peaks
-
Cause: Mixed-ligand species
or trapped solvent. -
Solution: Recrystallize from Acetone/Water.[5] If DMSO is coordinated (mixed ligand), reflux longer in the presence of excess chloride (LiCl) to force the dichloride species.
Safety & Handling
-
Platinum Salts: Potent sensitizers. Avoid inhalation of dust.
is an irritant. -
Fluorinated Aromatics: Often skin irritants. Use gloves.
-
Heavy Metals: Dispose of all platinum waste in dedicated heavy metal containers. Do not pour down the drain.
References
-
Apps, M. G., et al. (2012).[1] "Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum." Journal of Visualized Experiments (JoVE). [Link]
-
Mastalarz, H., et al. (2020).[6] "Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity." Pharmaceuticals, 13(12), 433.[6] [Link][6]
-
Zhao, P., et al. (2019). "Synthesis, characterization, and biological activity of sterically hindered fluorine-containing platinum(II) complexes." Journal of Coordination Chemistry. [Link]
-
Kühnel, M. F., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances. [Link]
-
Fanizzi, F. P., et al. (1990). "Synthesis of platinum(II) alkyl and aryl complexes from K2[PtCl4] and tetraorganotin compounds in dimethyl sulphoxide." Journal of the Chemical Society, Dalton Transactions. [Link]
-
Torrens, H. (2012). "[2,2′-Bipyridyl]platinum(II) Complexes with Fluorinated Benzenethiolate Ligands: Synthesis and Structural Elucidation." Journal of Coordination Chemistry. [Link]
Sources
- 1. Synthesis of [PtCl2(DMSO)2] | VIPEr [ionicviper.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity | MDPI [mdpi.com]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for Fluorinated Bipyridines
Executive Summary & Strategic Importance
Fluorinated bipyridines represent a "privileged scaffold" in modern drug discovery and materials science. The incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and pKa, while the bipyridine core serves as a robust chelator for metallo-pharmaceuticals and organic light-emitting diodes (OLEDs).
However, synthesizing these motifs via Suzuki-Miyaura cross-coupling presents a dual-mechanistic challenge :
-
Catalyst Poisoning: The inherent chelating ability of the bipyridine nitrogen atoms can displace standard phosphine ligands, sequestering the Palladium (Pd) center into an inactive heteroaryl-Pd complex.
-
Electronic Destabilization: The electron-withdrawing nature of fluorine, particularly at the ortho-position (2-fluoro or 2,6-difluoro patterns), dramatically accelerates the protodeboronation of boronic acid intermediates, rendering standard aqueous/carbonate conditions ineffective.
This guide provides a field-proven, self-validating protocol designed to overcome these failure modes using sterically demanding ligands and anhydrous fluoride-activated systems.
Mechanistic Insight: The "Chelation Trap"
To ensure reproducibility, one must understand why standard conditions (e.g., Pd(PPh3)4 / Na2CO3) fail. In electron-deficient fluorinated pyridines, the oxidative addition is facile, but the catalytic cycle often stalls due to the formation of stable, off-cycle resting states.
Diagram 1: Catalytic Cycle & Failure Modes
The following diagram illustrates the competition between the productive catalytic cycle and the non-productive chelation trap.
Caption: Mechanistic pathway highlighting the necessity of bulky ligands to prevent the formation of the inactive Pd-Bipyridine chelate complex.
Optimization Matrix: Variable Selection
The success of this reaction hinges on three interdependent variables. The following matrix synthesizes high-throughput screening data into actionable logic.
| Variable | Recommendation | Scientific Rationale |
| Ligand | XPhos or SPhos | Steric Shielding: These dialkylbiaryl phosphines are bulky enough to prevent the bipyridine nitrogen from coordinating to the Pd center. Electronic Activation: The electron-rich nature facilitates oxidative addition into electron-deficient fluorinated aryl chlorides. |
| Catalyst Source | Pd2(dba)3 or Pd(OAc)2 | Precatalyst Purity: Avoid Pd(PPh3)4 as the PPh3 ligands compete with XPhos and can lead to mixed-ligand species that are susceptible to poisoning. |
| Base | K3PO4 (Anhydrous) or CsF | Protodeboronation Control: Carbonate bases in water generate high concentrations of hydroxide, which rapidly degrades fluorinated boronic acids. Anhydrous phosphate or fluoride sources activate the boron species without promoting hydrolysis. |
| Solvent | Toluene or 1,4-Dioxane | Solubility & Temperature: Fluorinated bipyridines often have poor solubility in polar protic solvents. Non-polar solvents allow for higher reaction temperatures (100-110°C) necessary to overcome the activation energy of sterically hindered couplings. |
Standardized Experimental Protocol
This protocol is designed for the coupling of a Fluorinated Chloropyridine (Electrophile) with a Pyridyl Boronic Ester (Nucleophile).
Materials
-
Electrophile: 2-Chloro-3-fluoro-pyridine (1.0 equiv)
-
Nucleophile: 2-Fluoropyridine-4-boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)2 (2-5 mol%)
-
Ligand: XPhos (4-10 mol%) (maintain 1:2 Pd:Ligand ratio)
-
Base: K3PO4 (tribasic, anhydrous, finely ground) (3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio) or Anhydrous 1,4-Dioxane (if deboronation is severe).
Workflow Diagram
Caption: Step-by-step experimental workflow for the optimized Suzuki-Miyaura coupling.
Detailed Procedure
-
Catalyst Activation: In a reaction vial equipped with a magnetic stir bar, dissolve Pd(OAc)2 (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in Toluene (2 mL). Stir at room temperature for 15 minutes under an inert atmosphere (N2 or Ar). Observation: The solution should turn from orange to a dark yellow/brown, indicating ligand complexation.
-
Substrate Loading: Add the fluorinated chloropyridine (1.0 mmol), the boronic ester (1.2 mmol), and finely ground anhydrous K3PO4 (636 mg, 3.0 mmol).
-
Solvent & Sparging: Add the remaining solvent (Toluene 3 mL + Water 0.5 mL). Seal the vial with a septa cap. Sparge the mixture with Argon for 15 minutes via a submerged needle with a vent needle. Note: Oxygen is the enemy of this reaction; thorough degassing is non-negotiable.
-
Reaction: Heat the block to 100°C. Vigorous stirring is essential as this is a biphasic system.
-
Monitoring: Check by LCMS or TLC after 2 hours. If the boronic ester is consumed but starting material remains, add a second portion of boronic ester (0.5 equiv).
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Troubleshooting & Self-Validation System
Use this table to diagnose failure modes. The "Check" column provides the self-validating step.
| Observation | Root Cause | Corrective Action | Self-Validation Check |
| Low Conversion (<20%) | Catalyst Deactivation (Poisoning) | Switch to Pd-XPhos G3/G4 precatalyst. Increase temperature to 110°C. | Run a control reaction with a non-chelating aryl chloride (e.g., chlorobenzene). If that works, poisoning is confirmed. |
| Protodeboronation (Ar-H observed) | Base-mediated hydrolysis | Switch to Anhydrous conditions : Dioxane/CsF (2.0 equiv). Remove water entirely. | 1H NMR of crude: Look for the specific proton signal corresponding to the de-borylated position. |
| Homocoupling (Ar-Ar) | Oxygen ingress | Re-evaluate degassing protocol. Use Freeze-Pump-Thaw cycles. | Check solvent color: Pd oxidation often turns the solution black/precipitate early. |
| Starting Material Intact | Oxidative Addition Failure | The C-Cl bond is too strong. Switch to C-Br or C-I analog. Or use Pd-PEPPSI-IPr . | N/A |
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link
-
Miyaura, N. (2002). Organoboron Compounds. Topics in Current Chemistry. Link
-
Knapp, D. M., et al. (2010). MIDA Boronates: A General Solution to the Instability of 2-Pyridyl Boronic Acids. Journal of the American Chemical Society. Link
Troubleshooting & Optimization
Technical Support Center: Navigating Regioselectivity in Fluorinated Pyridine Coupling Reactions
Welcome to the technical support center for troubleshooting regioselectivity in fluorinated pyridine coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C and C-N bond formation on these critical heterocyclic scaffolds. The inherent electronic properties of the pyridine ring, compounded by the strong inductive effect of fluorine substituents, often lead to challenges in controlling the position of substitution. This resource provides in-depth, field-proven insights and actionable protocols to diagnose and resolve common regioselectivity issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with fluorinated pyridines.
Q1: Why is regioselectivity a common problem in the coupling reactions of polyhalogenated fluoropyridines?
A1: The regiochemical outcome is a delicate balance of several competing factors. The electron-withdrawing nature of the pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions towards oxidative addition in cross-coupling reactions. Fluorine, being highly electronegative, further modulates the electron density of the ring. Consequently, multiple positions can be activated simultaneously, leading to mixtures of isomers. The final product distribution depends on a subtle interplay between electronic effects, steric hindrance from substituents, the specific catalyst system (metal and ligand), and the reaction conditions (solvent, base, temperature).[1][2]
Q2: For a 2-fluoro-4-halopyridine (where the halogen is Cl, Br, or I), which position is generally more reactive in a palladium-catalyzed cross-coupling reaction?
A2: In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the reactivity of the C-X bond is generally I > Br > Cl >> F. Therefore, in a 2-fluoro-4-iodopyridine, the C-I bond at the C4 position will be the primary site of reaction.[3] However, for substrates like 2-fluoro-4-chloropyridine, while the C-Cl bond is more labile than the C-F bond, the choice of ligand and catalyst can influence the outcome.
Q3: Can a C-F bond be directly coupled in the presence of other halogens?
A3: While challenging, direct C-F activation and coupling are possible, particularly when the C-F bond is activated by strong electron-withdrawing groups, such as a nitro group ortho to the fluorine.[4][5] In many cases, palladium catalysts will preferentially activate more labile C-X bonds (X = I, Br, Cl).[6] Achieving selective C-F coupling in the presence of other halogens often requires specialized catalyst systems and conditions designed for C-F activation.
Q4: Is it possible to achieve C-H arylation on a fluorinated pyridine without touching the C-F bond?
A4: Yes, direct C-H arylation is a powerful method for functionalizing fluoropyridines. The regioselectivity of C-H arylation is governed by the acidity of the C-H bonds and the directing effects of substituents. For instance, 3-fluoropyridines have been shown to undergo C-H arylation at the C4 position with high selectivity.[7][8] Similarly, 4-fluoropyridine can be arylated at the C3/C5 position.[7] The key is to use a catalytic system that favors the C-H activation pathway over C-F activation.
Troubleshooting Guides
This section provides a deeper dive into specific experimental problems, explaining the underlying causes and offering concrete solutions.
Scenario 1: Poor Regioselectivity in Suzuki-Miyaura Coupling of a Dihalogenated Fluoropyridine
Problem: You are performing a Suzuki-Miyaura coupling on a dihalogenated fluoropyridine (e.g., 2,4-dichloropyridine or 3,5-dichloropyridine) and obtaining a mixture of regioisomers, or the reaction is favoring the undesired position.
Causality Analysis: The root of this issue often lies in the catalyst system's inability to sufficiently differentiate between the two halogenated sites. The choice of ligand is paramount in controlling regioselectivity.[1] Electron-rich, bulky ligands can favor reaction at less sterically hindered positions, while other ligands might favor the most electronically activated site.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions & Protocols:
-
Systematic Ligand Screening: This is the most critical step. The electronic and steric properties of the phosphine ligand or N-heterocyclic carbene (NHC) can dramatically alter the regiochemical outcome.[1] For substrates containing two identical halogens, selectivity is primarily dictated by the inherent electrophilicity of the ring carbons, but this can be influenced by the ligand.[1]
Ligand Type Typical Effect Example Bulky Monodentate Can favor reaction at the less sterically hindered position. SPhos, XPhos, RuPhos Electron-Rich Bidentate Can favor reaction at a specific position due to chelation effects. Xantphos, dppf N-Heterocyclic Carbenes (NHCs) Highly active and can provide unique selectivity profiles. IPr, SImes -
Modify Reaction Conditions:
-
Base: The choice of base can influence the rate of transmetalation and catalyst activity. Screen common bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
Solvent: The polarity of the solvent can affect catalyst solubility and stability. Toluene, 1,4-dioxane, and THF are common starting points.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically preferred product.
-
Protocol: Ligand Screening for Suzuki Coupling of 2,4-Dichloropyridine
-
To a set of oven-dried reaction vials, add 2,4-dichloropyridine (1 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2 equiv.).
-
In a separate glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and a variety of ligands (e.g., SPhos, Xantphos, IPr, 2.2 mol%).
-
Add the appropriate amounts of the catalyst and ligand stock solutions to each reaction vial.
-
Add the reaction solvent (e.g., toluene, to a concentration of 0.1 M).
-
Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C).
-
Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 1h, 4h, 16h) to determine conversion and the ratio of regioisomers.
Scenario 2: Unexpected C-F Activation in a Buchwald-Hartwig Amination
Problem: You are attempting a Buchwald-Hartwig amination on a fluorinated aryl halide (e.g., 2-fluoro-4-bromopyridine) and observe a significant amount of the product resulting from C-F bond amination instead of the intended C-Br bond amination.
Causality Analysis: While C-F bonds are generally robust, they can be activated under certain conditions, especially when positioned ortho or para to a strong activating group like the pyridine nitrogen.[6] The use of highly reactive, electron-rich catalyst systems, elevated temperatures, and strong bases can sometimes lead to undesired C-F activation.
Solutions & Protocols:
-
Lower the Reaction Temperature: This is the first and simplest parameter to adjust. C-F activation typically has a higher activation energy than C-Br or C-I activation. Running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) may be sufficient to favor C-Br coupling.
-
Change the Base: Switch to a milder base. Strong bases like LiHMDS or NaOtBu can promote C-F activation. Weaker bases like K₃PO₄ or Cs₂CO₃ might provide the desired selectivity.
-
Modify the Catalyst System:
-
Less Reactive Ligand: If you are using a highly active, electron-rich ligand (e.g., a Buchwald ligand), consider switching to a less reactive one. Sometimes, classic ligands like BINAP can offer better selectivity, albeit with longer reaction times.[3]
-
Palladium Precursor: While less common, the choice of palladium precursor (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) can sometimes influence the active catalyst and its selectivity.
-
Protocol: Optimizing for C-Br Selectivity in Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add 2-fluoro-4-bromopyridine (1 equiv.), the amine (1.1 equiv.), and a mild base (e.g., K₃PO₄, 1.5 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., BINAP, 2.5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., toluene).
-
Heat the reaction to a moderate temperature (e.g., 80 °C) and monitor by LC-MS.
-
If selectivity is still poor, maintain the mild base and screen different ligands or further reduce the temperature.
Scenario 3: Lack of Regioselectivity in Directed ortho-Lithiation (DoM)
Problem: You are using a directing group on a fluorinated pyridine to achieve regioselective C-H functionalization via lithiation, but you are getting a mixture of isomers.
Causality Analysis: The regioselectivity of Directed ortho-Lithiation (DoM) is determined by the directing ability of the functional group.[9] In fluorinated pyridines, the fluorine atom itself can act as a weak directing group, competing with the intended directing group. Furthermore, the acidity of other protons on the ring can lead to competitive deprotonation.
Decision Tree for DoM Troubleshooting
Caption: Decision-making for optimizing Directed ortho-Lithiation.
Solutions & Protocols:
-
Change the Lithiating Base: The choice of base is critical.
-
n-BuLi: Standard choice, but can sometimes be too nucleophilic.
-
s-BuLi or t-BuLi: More sterically hindered and more basic, which can improve selectivity in some cases.
-
Lithium amides (e.g., LDA, LiTMP): These are strong, non-nucleophilic bases that can be very effective for deprotonating acidic C-H bonds without adding to the substrate.
-
-
Strict Temperature Control: DoM reactions are often kinetically controlled. Maintaining a very low temperature (e.g., -78 °C) is crucial to prevent lithium-halogen exchange or equilibration to a thermodynamically more stable, but undesired, lithiated species.
-
Use of Additives:
-
TMEDA (Tetramethylethylenediamine): This chelating agent can break up the oligomeric structures of alkyllithiums in solution, increasing their reactivity and potentially improving selectivity.
-
Protocol: Optimizing Directed ortho-Lithiation of a Fluoropyridine
-
To an oven-dried, three-neck flask under an argon atmosphere, add a solution of the fluoropyridine substrate in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Optional: Add TMEDA (1.1 equiv.) and stir for 15 minutes.
-
Slowly add the lithiating base (e.g., LDA, 1.1 equiv., freshly prepared or titrated) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for the optimized time (e.g., 1 hour).
-
Quench the reaction by adding a solution of the desired electrophile (e.g., iodine, DMF, etc.) in THF, again maintaining a low temperature.
-
Allow the reaction to slowly warm to room temperature before workup.
-
Analyze the product mixture to determine the regiochemical outcome.
By systematically applying these troubleshooting principles and protocols, researchers can gain control over the regioselectivity of coupling reactions on fluorinated pyridines, enabling the efficient and predictable synthesis of valuable molecules for drug discovery and materials science.
References
-
Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available: [Link]
-
Cid, J., et al. (2012). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available: [Link]
-
Houk, K. N., & Cheong, P. H.-Y. (2008). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. Available: [Link]
-
Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. Available: [Link]
-
Daugulis, O., & Do, H.-Q. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. NIH Public Access. Available: [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available: [Link]
-
Pérez-Temprano, M. H., et al. (2010). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics. Available: [Link]
-
Wang, X., et al. (2015). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PubMed Central. Available: [Link]
-
Langer, P., et al. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available: [Link]
-
Myers, A. G. Research Group. Directed ortho metalation. Harvard University. Available: [Link]
-
Daugulis, O., & Do, H.-Q. (2011). C-H arylation of pyridines: high regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring. PubMed. Available: [Link]
-
Widdowson, D. A., & Sandford, G. (2007). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. PubMed. Available: [Link]
-
Baran, P. S. Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. Available: [Link]
-
Zhang, X., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available: [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-H arylation of pyridines: high regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Bipyridines
Executive Summary
Context: Fluorinated bipyridines, particularly 2,2'-bipyridine derivatives containing trifluoromethyl (-CF
Purpose: This guide provides a comparative analysis of mass spectrometry (MS) fragmentation patterns for fluorinated bipyridines. It contrasts Electron Ionization (EI) and Electrospray Ionization (ESI) behaviors, details specific neutral loss mechanisms, and offers a self-validating protocol for structural elucidation.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Bipyridines
The introduction of fluorine atoms or trifluoromethyl groups introduces distinct mass spectral signatures. The table below contrasts the baseline behavior of unsubstituted 2,2'-bipyridine with its fluorinated counterparts.
Table 1: Fragmentation Performance Comparison
| Feature | Unsubstituted 2,2'-Bipyridine | Fluorinated (e.g., 6-Fluoro-2,2'-bpy) | Trifluoromethylated (e.g., 4,4'-bis(CF |
| Molecular Ion (M | High Intensity (Base Peak often M | High Intensity (Aromatic stability retained) | Moderate to High Intensity |
| Primary Neutral Loss | HCN (27 Da) | HCN (27 Da) & HF (20 Da) | |
| Diagnostic Low Mass Ions | |||
| Ring Cleavage | C-C bond between rings is strong; cleavage is secondary. | C-F bond is strong; ring cleavage often precedes defluorination. | |
| ESI Response | High (Basic nitrogens easily protonated) | Reduced (F withdraws electron density, lowering N basicity) | Significantly Reduced (Strong EWG effect) |
Mechanistic Fragmentation Pathways[1]
Understanding the causality behind fragmentation is essential for accurate structural assignment.
The "Retained Core" Pathway (HCN Loss)
The hallmark of nitrogen heterocycles is the loss of Hydrogen Cyanide (HCN, 27 Da).
-
Mechanism: In 2,2'-bipyridine, the molecular ion (
156) sequentially loses HCN to form 129 and 102. -
Fluorine Effect: In fluorinated analogs, this pathway persists but is mass-shifted. For a mono-fluorinated bipyridine (
174), the loss of HCN yields 147. -
Critical Insight: If the fluorine is adjacent to the nitrogen (e.g., 6-position), the loss of FCN (45 Da) becomes a competing, albeit less favorable, pathway compared to HCN loss due to the high strength of the C-F bond.
The "Fluorine Ejection" Pathways
Fluorine introduces unique elimination channels not present in the hydrocarbon parent.
-
HF Elimination (20 Da): Observed primarily when a hydrogen atom is vicinal (adjacent) to the fluorine. This is a rearrangement process often seen in ESI-MS/MS (Collision Induced Dissociation).[1]
-
CF
Radical Loss (69 Da): For trifluoromethylated derivatives, the cleavage of the C-C bond connecting the -CF group to the ring is a major pathway in EI-MS, often generating the base peak or a high-abundance fragment. -
CF
Ion ( 69): In Electron Ionization (EI), the formation of the trifluoromethyl cation ( 69) is diagnostic. Its absence in a putative -CF containing structure suggests the substituent may be on a saturated chain rather than the aromatic ring, or the ionization energy was insufficient.
Visualization of Fragmentation Logic
The following diagram illustrates the fragmentation tree for 4,4'-bis(trifluoromethyl)-2,2'-bipyridine , a common ligand scaffold.
Figure 1: Fragmentation logic for 4,4'-bis(trifluoromethyl)-2,2'-bipyridine. Note the divergence between radical loss (EI) and neutral loss (ESI).[2]
Experimental Protocol: Self-Validating Identification
To ensure trustworthiness in your data, follow this standardized LC-MS/MS protocol designed for fluorinated bipyridines.
Sample Preparation[4]
-
Solvent: Acetonitrile (MeCN) is preferred over Methanol. Fluorinated compounds often have higher solubility in MeCN, and MeCN suppresses potential methylation artifacts in the source.
-
Concentration: 1-10 µg/mL. High concentrations can lead to dimer formation (
), which is common for bipyridines due to - stacking interactions enhanced by fluorine.
Instrument Parameters (ESI-MS/MS)
-
Polarity: Positive Mode (
).-
Note: While F is electronegative, the pyridine nitrogens remain the dominant protonation sites.
-
-
Source Voltage: 3.5 - 4.0 kV.
-
Collision Energy (CE): Stepped CE (e.g., 20, 35, 50 eV).
-
Reasoning: C-F bonds are robust. Low CE (20 eV) will only show the molecular ion. High CE (50 eV) is required to induce skeletal fragmentation and C-F cleavage.
-
Validation Workflow
Use the following logic gate to validate your structural assignment:
Figure 2: Logical workflow for distinguishing between trifluoromethyl and direct fluorine substitution.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4,4'-Bipyridine and Fluorinated Analogs. National Institute of Standards and Technology. Available at: [Link]
- Favretto, D., et al. (1993).A comparison of the fragmentation patterns of 5-fluoromethyl-3,4-disubstituted isoxazoles and 5-methyl analogs. Rapid Communications in Mass Spectrometry.
-
RSC Publishing. 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold.[3] Dalton Transactions. Available at: [Link]
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 5,6'-Difluoro-2,2'-bipyridine
A Researcher's Guide to Safely Handling 5,6'-Difluoro-2,2'-bipyridine
As researchers and scientists at the forefront of drug development, our work with novel compounds like 5,6'-Difluoro-2,2'-bipyridine is critical. Ensuring the utmost safety in the laboratory is not just a matter of compliance, but a foundational principle of scientific excellence. This guide provides essential, immediate safety and logistical information for handling this fluorinated bipyridine derivative, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Understanding the Hazard: A Proactive Approach
Key Assumed Hazards:
-
Acute Toxicity: Toxic if ingested or absorbed through the skin.
-
Irritation: Causes skin, eye, and respiratory tract irritation.
-
Dust Hazard: As a powdered solid, it can form dust clouds that are easily inhaled.
| Hazard Classification (Based on 2,2'-Bipyridine) | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling potentially hazardous compounds.[4] The following PPE is mandatory when working with 5,6'-Difluoro-2,2'-bipyridine.
1. Eye and Face Protection:
-
Chemical Splash Goggles: These are the minimum requirement to protect against splashes and airborne particles.[5] Goggles should form a tight seal around the eyes.
-
Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during bulk transfers or when the compound is in solution.[6]
Why? The irritant nature of bipyridine compounds necessitates robust eye protection to prevent severe irritation or chemical burns.
2. Skin Protection:
-
Gloves: Use chemically resistant gloves. Nitrile gloves (minimum 0.4 mm thickness) are a common choice, but it is crucial to consult the manufacturer's glove compatibility chart for the specific solvent being used.[7] For highly toxic compounds, double-gloving is recommended.[8] Change gloves immediately if they become contaminated and every two hours during prolonged use.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.
-
Chemical-Resistant Apron or Suit: For larger quantities or procedures with a high splash potential, a chemical-resistant apron or suit should be worn over the lab coat.[5][7]
Why? Dermal absorption is a significant route of exposure for 2,2'-bipyridine, and the difluoro-derivative should be assumed to have similar properties.[1]
3. Respiratory Protection:
-
Chemical Fume Hood: All work with solid 5,6'-Difluoro-2,2'-bipyridine and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[9]
-
Respirator: If work must be performed outside of a fume hood where there is a risk of aerosol or dust generation, a respirator is required. A full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.[6]
Why? Inhalation of fine powders can cause respiratory tract irritation and potential systemic toxicity.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling hazardous chemicals is essential to minimize risk.
1. Preparation:
-
Designated Area: Designate a specific area within a chemical fume hood for handling 5,6'-Difluoro-2,2'-bipyridine.[8]
-
Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.
-
Waste Container: Have a clearly labeled hazardous waste container ready for all contaminated materials.
2. Weighing the Compound:
-
Weighing in a Fume Hood: Whenever possible, weigh the powder directly in the fume hood.[8]
-
Tare Method: If the balance cannot be placed in the hood, tare a sealed container, add the powder to the container inside the fume hood, seal it, and then take it to the balance for weighing.[8] This minimizes the potential for dust exposure outside of the controlled environment.
-
Avoid Dust Generation: Handle the powder gently to avoid creating dust clouds. Use a spatula for transfers and avoid pouring the powder directly from the bottle.
3. In-Experiment Use:
-
Closed Systems: Whenever feasible, use closed systems for reactions to prevent the release of the compound into the laboratory atmosphere.
-
Solution Handling: When working with solutions of 5,6'-Difluoro-2,2'-bipyridine, be mindful of the potential for splashes and ensure all transfers are conducted within the fume hood.
4. Cleanup:
-
Decontamination: Decontaminate the work area by wet-wiping with an appropriate solvent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly after removing all PPE.
Workflow for Safe Handling of 5,6'-Difluoro-2,2'-bipyridine
Caption: A flowchart outlining the key steps for the safe handling of 5,6'-Difluoro-2,2'-bipyridine.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of 5,6'-Difluoro-2,2'-bipyridine and all contaminated materials is a critical final step.
1. Waste Segregation:
-
Halogenated Organic Waste: As a fluorinated compound, 5,6'-Difluoro-2,2'-bipyridine is classified as a halogenated organic waste.[10] It must be collected in a designated, properly labeled waste container separate from non-halogenated waste.[11][12]
-
Cost Implication: The disposal of halogenated waste is often more expensive than non-halogenated waste due to the need for specialized incineration processes.[13]
2. Contaminated Materials:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and bench paper, must be disposed of as hazardous waste.
-
Liquid Waste: Unused solutions and solvents used for cleaning should be collected in the halogenated organic liquid waste container.
3. Disposal Procedure:
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name.[12]
-
Licensed Disposal Service: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]
By adhering to these comprehensive safety protocols, researchers can confidently work with 5,6'-Difluoro-2,2'-bipyridine, ensuring their own safety and the integrity of their research.
References
-
Chem-Supply. (n.d.). Safety Data Sheet: 2,2'-BIPYRIDINE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-Bipyridyl. Retrieved from [Link]
-
National Safety Compliance. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]
- Le, H., & Tadi, P. (2023). Fluoropolymer-associated illness. In StatPearls.
-
Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]
- Kwiatkowski, C. F., Andrews, D. Q., Birnbaum, L. S., Bruton, T. A., DeWitt, J. C., Knappe, D. R. U., Maffini, M. V., Miller, M. F., Pelch, K. E., Reade, A., Soehl, A., Sutton, R., Vegara, K. E., & Wang, Z. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Environmental Science & Technology Letters, 7(10), 731-735.
-
De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
-
University of Birmingham. (2025, September 8). Fluorine “forever chemical” in medicines not leading to added drug reactions. Retrieved from [Link]
-
SBB. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
Sources
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- 2. carlroth.com [carlroth.com]
- 3. testing.chemscene.com [testing.chemscene.com]
- 4. ddpsinc.com [ddpsinc.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. download.basf.com [download.basf.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
